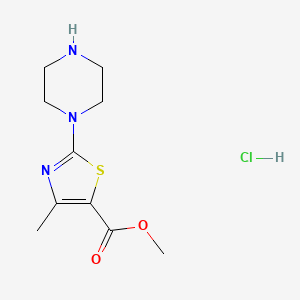

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride

Description

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15N3O2S·HCl It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Properties

IUPAC Name |

methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.ClH/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13;/h11H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBOQTADBRTZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride typically involves the reaction of 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| This compound | P. aeruginosa | 15 µg/mL |

These findings suggest that the compound's structural features enhance its efficacy against microbial pathogens .

Antitumor Activity

The compound has also been investigated for its potential antitumor activity. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.

Mechanism of Action :

- Induction of S phase arrest in the cell cycle.

- Up-regulation of pro-apoptotic proteins.

- Down-regulation of anti-apoptotic proteins, leading to mitochondrial dysfunction and cell death.

Case Study : A study demonstrated that similar thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Anticonvulsant Activity

Preliminary studies suggest that this compound may possess anticonvulsant properties. Research has shown that thiazole derivatives can modulate neurotransmitter systems involved in seizure activity.

Case Study : A related compound was found to eliminate tonic extensor phases in animal models, indicating potential for further development as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate: The non-hydrochloride form of the compound.

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid: The carboxylic acid precursor used in the synthesis.

Piperazine derivatives: Compounds containing the piperazine ring structure.

Uniqueness

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride is unique due to its specific combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure combining thiazole and piperazine rings, which contributes to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H15N3O2S·HCl

- CAS Number : 2155852-76-7

- Molecular Weight : 241.31 g/mol

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to reduced metabolic processes involved in disease progression.

- Receptor Modulation : It may act on certain receptors, influencing signal transduction pathways that are crucial for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatments .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Several studies have explored the anticancer potential of thiazole derivatives. This compound has been investigated for its cytotoxic effects on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | <10 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 15 | Cell cycle arrest and apoptosis |

| A431 (skin cancer) | <20 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited significant antibacterial activity with MIC values ranging from 5 to 15 µg/mL, highlighting its potential as an antibiotic agent .

- Cytotoxicity Evaluation : In vitro studies on the cytotoxic effects of the compound on human cancer cell lines revealed that it has a dose-dependent effect on cell viability, with significant reductions observed at concentrations above 10 µM .

Research Applications

This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activities. Its role in drug discovery is significant, particularly in developing new therapies for infectious diseases and cancer.

Q & A

Q. What are the key considerations for designing an efficient synthetic route for Methyl 4-methyl-2-(piperazin-1-yl)thiazole-5-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Thiazole Core Formation : Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate can be synthesized by reacting ethyl 2-chloro-3-oxobutanoate with methylthiourea in pyridine .

- Piperazine Introduction : Substitution of the methylamino group with piperazine requires masking reactive intermediates. For example, tert-butoxycarbonyl (Boc) protection may be used to prevent side reactions during nucleophilic substitution .

- Ester Hydrolysis : Conversion of the ethyl ester to a carboxylic acid intermediate (e.g., using NaOH in ethanol/THF) , followed by hydrochloride salt formation.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to validate the structure of thiazole-piperazine derivatives?

- Methodological Answer :

- 1H/13C NMR : The thiazole proton (C2-H) typically resonates at δ 7.5–8.5 ppm, while piperazine protons appear as broad singlets (δ 2.5–3.5 ppm). Carboxylate esters show characteristic carbonyl signals at ~170 ppm in 13C NMR .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) appear at ~1720 cm⁻¹, and thiazole C=N bands at ~1600 cm⁻¹ .

Q. What solvent systems and reaction conditions optimize the coupling of piperazine to thiazole intermediates?

- Methodological Answer :

- Solvents : Dry aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine.

- Catalysts : Use of MgCl₂ or Na₂S in DMF improves substitution efficiency for thioamide intermediates .

- Temperature : Reactions are typically conducted at 80–100°C to accelerate substitution without decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the structural optimization of thiazole-5-carboxylate derivatives targeting specific enzymes?

- Methodological Answer :

- Glide XP Docking : Prioritize ligand conformations by docking into enzyme active sites (e.g., kinase domains). For example, thiazole-piperazine derivatives show affinity for CDK9 via hydrogen bonding with hinge regions .

- Conformational Sampling : Save up to three low-energy conformers per molecule to assess binding flexibility .

- Post-Docking Analysis : Calculate binding free energies (ΔG) and validate with MD simulations to refine substituent effects .

Q. What strategies mitigate reactivity conflicts when introducing piperazine to electron-deficient thiazole systems?

- Methodological Answer :

- Protecting Groups : Boc protection of piperazine prevents unwanted side reactions during coupling. Deprotection with HCl in dioxane yields the final hydrochloride salt .

- Activation of Thiazole Electrophiles : Use chlorinating agents (e.g., SnCl₂ in acetone) to convert carboxylic acids to acyl chlorides, enhancing reactivity toward piperazine .

Q. How do substituent variations (e.g., methyl vs. trifluoromethyl groups) influence the bioactivity and stability of thiazole-carboxylate derivatives?

- Methodological Answer :

- Steric Effects : 4-Methyl groups enhance metabolic stability by reducing CYP450 oxidation .

- Electronic Effects : Trifluoromethyl substituents increase lipophilicity and membrane permeability but may introduce steric clashes in binding pockets .

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic stability of ester/carboxylate moieties .

Q. What analytical challenges arise in characterizing reactive intermediates (e.g., acyl chlorides) during synthesis?

- Methodological Answer :

- Handling : Acyl chlorides are moisture-sensitive; reactions must be performed under anhydrous conditions (e.g., dry acetone) .

- Characterization : Use FTIR to confirm carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹). LC-MS with ESI+ mode detects transient intermediates .

Data Contradiction and Optimization Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for thiazole-piperazine derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (e.g., solvent purity, inert atmosphere). For example, Na₂S in DMF may degrade if exposed to moisture, reducing yields .

- Byproduct Analysis : Use TLC/HPLC to monitor side reactions (e.g., over-alkylation of piperazine). Adjust stoichiometry (1.2–1.5 eq piperazine) to minimize dimerization .

Q. What methodologies validate the selectivity of thiazole-piperazine derivatives toward biological targets vs. off-target interactions?

- Methodological Answer :

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to assess selectivity. For CDK9 inhibitors, IC₅₀ values <100 nM with >10-fold selectivity over CDK2/4 are ideal .

- Cellular Assays : Measure cytotoxicity in primary vs. cancer cells (e.g., IC₅₀ in HeLa vs. HEK293) to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.